(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid
Overview
Description
(E)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid, also known as E3C2FPA, is a versatile organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent marker in cell imaging.
Scientific Research Applications
(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pyrrolidines, piperidines, and amides. It has also been used as a catalyst in biochemical reactions, such as the hydrolysis of esters and amides. Additionally, (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid has been used as a fluorescent marker in cell imaging, allowing researchers to visualize the location and movement of cells and other biological molecules.
Mechanism of Action
The mechanism of action of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid is not well understood. However, it is believed that the compound acts as a catalyst in biochemical reactions by activating and stabilizing the reaction intermediates. Additionally, it is believed to act as a fluorescent marker by absorbing light at certain wavelengths and emitting light at different wavelengths.
Biochemical and Physiological Effects
The biochemical and physiological effects of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid are not well understood. However, some studies have suggested that the compound may have antiviral properties and may be able to inhibit the growth of certain types of cancer cells. Additionally, it has been suggested that (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid may be able to modulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be purchased from many chemical suppliers. However, it is important to note that (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid is a highly reactive compound and must be handled with care.
Future Directions
There are several potential future directions for research involving (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development and cell imaging. Additionally, research into the mechanism of action of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid may provide insight into the design of new catalysts and fluorescent markers. Finally, further research into the synthesis of (e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid may lead to the development of more efficient and cost-effective methods for its production.
properties
IUPAC Name |
(E)-3-(6-amino-3-chloro-2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO2/c10-6-2-3-7(12)5(9(6)11)1-4-8(13)14/h1-4H,12H2,(H,13,14)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIAKFLMVRCQO-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C=CC(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1N)/C=C/C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197386 | |
Record name | (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-3-(6-Amino-3-chloro-2-fluorophenyl)acrylic acid | |
CAS RN |
1094106-62-3 | |
Record name | (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094106-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(6-Amino-3-chloro-2-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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